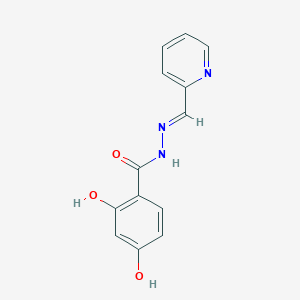![molecular formula C26H50N6O2 B3855789 2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]](/img/structure/B3855789.png)
2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide]
Descripción general
Descripción
2,2'-(1,4-piperazinediyl)bis[N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, biology, and chemistry. This compound is also known as TMDP, and it is a type of hindered amine light stabilizer (HALS) that has been synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of TMDP is not fully understood, but it is believed to work by scavenging free radicals and protecting against oxidative stress. TMDP has also been shown to form stable complexes with drugs, which could help to improve their solubility and bioavailability.
Biochemical and Physiological Effects:
TMDP has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of diseases caused by oxidative stress. TMDP has also been shown to protect against UV radiation damage and has antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TMDP in laboratory experiments is its ability to form stable complexes with drugs, which could help to improve their solubility and bioavailability. However, one of the limitations of using TMDP is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.
Direcciones Futuras
There are several future directions for the study of TMDP. One area of research could focus on the development of new drug delivery systems using TMDP as a stabilizer. Another area of research could focus on the use of TMDP in the development of new antimicrobial agents. Additionally, further research could be conducted to better understand the mechanism of action of TMDP and its potential applications in the treatment of diseases caused by oxidative stress.
Aplicaciones Científicas De Investigación
TMDP has been extensively studied for its potential applications in various fields of science. In medicine, TMDP has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of diseases caused by oxidative stress, such as Alzheimer's disease and Parkinson's disease. TMDP has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with drugs.
In biology, TMDP has been studied for its ability to protect against UV radiation damage, making it a potential candidate for use in sunscreens and other cosmetic products. TMDP has also been shown to have antimicrobial properties, which could make it a potential candidate for use in the development of new antibiotics.
In chemistry, TMDP has been used as a stabilizer in the production of polymers and plastics, as well as in the synthesis of new materials.
Propiedades
IUPAC Name |
2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(33)17-31-9-11-32(12-10-31)18-22(34)28-20-15-25(5,6)30-26(7,8)16-20/h19-20,29-30H,9-18H2,1-8H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDZDNQGWFKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2CCN(CC2)CC(=O)NC3CC(NC(C3)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B3855716.png)
![N'-[1-(4-fluorophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855723.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3855724.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,2-diphenylacetamide](/img/structure/B3855734.png)


![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3855772.png)


![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B3855784.png)
![3-[(benzylthio)(phenyl)methyl]-2,4-pentanedione](/img/structure/B3855791.png)
